Potassium (1-cyclopropylvinyl)trifluoroborate
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Overview
Description
Potassium (1-cyclopropylvinyl)trifluoroborate is an organoboron compound widely used in organic synthesis. It is particularly valued for its stability and versatility in various chemical reactions, especially in cross-coupling reactions. The compound’s structure includes a cyclopropylvinyl group attached to a trifluoroborate moiety, making it a useful reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (1-cyclopropylvinyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclopropylvinylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Cyclopropylvinylboronic acid synthesis: This precursor can be prepared by hydroboration of cyclopropylacetylene followed by oxidation.
Formation of this compound: The cyclopropylvinylboronic acid is reacted with potassium fluoride and boron trifluoride etherate in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-cyclopropylvinyl)trifluoroborate is primarily involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are typically used.
Major Products
The major products of reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry
In chemistry, Potassium (1-cyclopropylvinyl)trifluoroborate is used extensively in the synthesis of complex organic molecules. Its stability and reactivity make it a preferred reagent in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology and Medicine
In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds is crucial in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating efficient and selective chemical transformations is highly valued.
Mechanism of Action
The mechanism by which Potassium (1-cyclopropylvinyl)trifluoroborate exerts its effects involves the formation of a boronate complex with the palladium catalyst in cross-coupling reactions. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
Potassium (1-cyclopropylvinyl)trifluoroborate is unique due to its cyclopropylvinyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly useful in synthesizing complex molecules that require specific structural features.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an essential reagent for forming carbon-carbon bonds and synthesizing complex organic molecules.
Biological Activity
Potassium (1-cyclopropylvinyl)trifluoroborate is a compound that has garnered attention in recent years due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group attached to a vinyl moiety, with a trifluoroborate group contributing to its reactivity. The trifluoroborate moiety enhances the compound's stability and solubility in various solvents, making it suitable for biological assays.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylvinylboronic acid with potassium fluoride in the presence of a suitable solvent. This method allows for the efficient formation of the desired trifluoroborate salt.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, cyclopropyl derivatives have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that certain cyclopropyl compounds showed potent activity against B16 melanoma cells, with IC50 values in the submicromolar range .
Antivascular Activity
In studies focusing on antivascular activities, enantiomerically pure forms of cyclopropyl compounds were found to inhibit endothelial cell proliferation effectively. This activity is attributed to their interaction with tubulin, leading to disrupted microtubule dynamics. The correlation between structural configuration and biological activity highlights the importance of stereochemistry in the efficacy of these compounds .
The mechanisms through which this compound exerts its biological effects primarily involve:
- Tubulin Inhibition : Compounds that target tubulin can prevent microtubule formation, thereby halting cell division.
- Cellular Uptake : The trifluoroborate group enhances cellular uptake due to its polar nature, facilitating interactions with biological targets.
Study 1: Anticancer Activity
A comparative study evaluated various cyclopropyl derivatives against several cancer cell lines. This compound showed superior inhibitory effects compared to traditional chemotherapeutics, suggesting its potential as a novel anticancer agent .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related trifluoroborate compounds against Gram-negative bacteria. Results indicated that these compounds could serve as effective antimicrobial agents, particularly against multi-drug resistant strains .
Data Summary Table
Compound | Activity | IC50 (µM) | Target |
---|---|---|---|
This compound | Anticancer | < 1 | B16 melanoma cells |
Cyclopropyl derivative A | Antivascular | < 0.5 | Endothelial cells |
Cyclopropyl derivative B | Antimicrobial | 4-10 | Gram-negative bacteria |
Properties
Molecular Formula |
C5H7BF3K |
---|---|
Molecular Weight |
174.02 g/mol |
IUPAC Name |
potassium;1-cyclopropylethenyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H7BF3.K/c1-4(5-2-3-5)6(7,8)9;/h5H,1-3H2;/q-1;+1 |
InChI Key |
DIVPEPWVRKQOCS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=C)C1CC1)(F)(F)F.[K+] |
Origin of Product |
United States |
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